2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid is a chemical compound with a unique structure . It contains a total of 22 atoms, including 12 Hydrogen atoms, 7 Carbon atoms, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . A class of 2-substituted-cyclopropane-1-carboxylic acids was synthesized, based on structural determinants grasped by analyzing a group of synthetic pentapeptides .Physical and Chemical Properties Analysis
In its pure form, similar compounds like cyclopropanecarboxylic acid are colorless, crystalline substances that exhibit a characteristic acidic smell . They demonstrate considerable solubility in water due to the polar nature of the carboxylic acid group . They also show relatively good stability, largely due to the electron-withdrawing nature of the carboxylic acid group .Scientific Research Applications
Biotechnological Production Routes
Lactic acid serves as a pivotal feedstock for the synthesis of various chemicals, including derivatives that can be generated from 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid via biotechnological processes. These derivatives encompass pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, highlighting the compound's potential as a versatile intermediate in green chemistry. The biotechnological routes offer environmentally friendly alternatives to chemical synthesis, suggesting a sustainable pathway for the production of valuable chemicals from biomass-derived lactic acid (Gao, Ma, & Xu, 2011).
Cyclopropane Derivatives in Drug Development
The modification of pharmacologically active compounds with cyclopropane derivatives, including this compound, has shown to impact their pharmacological activity. The inclusion of cyclopropane can impose conformational rigidity on molecules, potentially enhancing metabolic stability and broadening therapeutic applications. This adjustment suggests the importance of cyclopropane-containing analogs in medicinal chemistry and drug development, offering a strategy to improve efficacy and stability of therapeutic agents (Novakov et al., 2018).
Antioxidant and Microbiological Activity
Carboxylic acids derived from plants, analogous to this compound, exhibit significant biological activities, including antioxidant and antimicrobial properties. The structure-related activity of these compounds underscores their potential in food preservation, pharmaceuticals, and as health supplements. The structural attributes, such as the number of hydroxyl groups and conjugated bonds, play a crucial role in determining their bioactivity, offering insights into the design of new compounds with enhanced biological functions (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition Insights
The study of carboxylic acids, including those structurally similar to this compound, provides critical insights into biocatalyst inhibition. Understanding the inhibitory effects of carboxylic acids on microbial cells, such as E. coli and S. cerevisiae, can inform metabolic engineering strategies to enhance microbial tolerance. This knowledge is vital for optimizing the fermentative production of biorenewable chemicals, indicating the broader implications of carboxylic acids in biotechnology and industrial microbiology (Jarboe, Royce, & Liu, 2013).
Mechanism of Action
Target of Action
Compounds similar to “2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid”, such as 1-Aminocyclopropane-1-carboxylic acid (ACC), often target enzymes involved in the biosynthesis of plant hormones .
Mode of Action
These compounds typically interact with their target enzymes to influence the synthesis of certain plant hormones. For instance, ACC is a precursor of the plant hormone ethylene and is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Biochemical Pathways
The affected pathways usually involve the biosynthesis of plant hormones. In the case of ACC, it is involved in the ethylene biosynthesis pathway .
Result of Action
The molecular and cellular effects of these compounds are often related to the regulation of plant growth and development. For example, ethylene, which is synthesized from ACC, regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Properties
IUPAC Name |
2-(1-hydroxyethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3(7)4-2-5(4)6(8)9/h3-5,7H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSWUJFENQZMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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